molecular formula C9H7NO2S B11903666 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid

3-Methylthieno[3,2-b]pyridine-7-carboxylic acid

Cat. No.: B11903666
M. Wt: 193.22 g/mol
InChI Key: WSJBPWLWOGEGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylthieno[3,2-b]pyridine-7-carboxylic acid is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology. The thieno[3,2-b]pyridine core is a privileged structure in drug design, known for its ability to interact with various biological targets . Researchers utilize this carboxylic acid derivative to create potent small-molecule inhibitors, such as those targeting histone-modifying enzymes. For instance, closely related thieno[3,2-b]pyridine-7-carboxylic acid derivatives have been engineered as potent and selective inhibitors for the KDM5 family of histone lysine demethylases, which are promising targets in cancer research . These inhibitors often function by competing with the enzyme's native co-factor, α-ketoglutarate, and coordinating the active-site Fe(II) ion . Beyond epigenetics, analogous compounds have demonstrated significant antitumor potential in models of triple-negative breast cancer (TNBC), causing cell growth inhibition and reducing tumor size in preclinical studies . This product is intended for use in laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

3-methylthieno[3,2-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H7NO2S/c1-5-4-13-8-6(9(11)12)2-3-10-7(5)8/h2-4H,1H3,(H,11,12)

InChI Key

WSJBPWLWOGEGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C(C=CN=C12)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted pyridine derivatives with thiophene intermediates under specific conditions . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thienopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methylthieno[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Chemical Synthesis and Precursor Role

3-Methylthieno[3,2-b]pyridine-7-carboxylic acid serves as a precursor in the synthesis of complex organic molecules. It is utilized in the development of bioactive compounds, including kinase inhibitors that target various signaling pathways critical for cellular function and disease progression. The compound's structure allows for modifications that enhance its reactivity and biological activity, making it a valuable building block in organic synthesis.

The compound exhibits significant biological activity, particularly as an enzyme inhibitor . Research indicates its potential to inhibit key enzymes involved in critical biochemical pathways:

  • Trypsin-1 : Involved in protein digestion.
  • Urokinase-type plasminogen activator (uPA) : Plays a role in fibrinolysis.

The interaction with these targets occurs through salt-bridge formations and hydrogen bonds with specific amino acids, influencing various physiological processes such as digestion and blood clotting .

Cancer Treatment

3-Methylthieno[3,2-b]pyridine-7-carboxylic acid derivatives have shown promise as anticancer agents . For instance, methyl 3-amino derivatives exhibit significant growth inhibition against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with low toxicity towards non-cancerous cells . The most active compound demonstrated a GI50 value of approximately 13 µM, indicating effective cytotoxicity against tumor cells while sparing normal cells .

Inflammatory Diseases

The compound also has potential applications in treating inflammatory diseases. It has been linked to the inhibition of pathways mediated by IκB kinase (IKK), which are crucial in regulating inflammation and autoimmune responses .

Industrial Applications

In addition to its pharmaceutical potential, 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid is utilized in the synthesis of agrochemicals and specialty chemicals. Its ability to serve as a versatile building block makes it valuable for developing new compounds with specific agricultural applications.

Case Studies and Research Findings

StudyFocus AreaKey Findings
Anticancer ActivityMethyl derivatives showed significant growth inhibition in cancer cell lines with low toxicity to normal cells.
Enzyme InhibitionDemonstrated potential as an inhibitor of Trypsin-1 and uPA, influencing digestion and blood clotting pathways.
Inflammatory ResponseLinked to inhibition of IKK pathways, suggesting therapeutic potential for inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related heterocyclic carboxylic acids (Table 1). Key differences include:

  • Core heterocycle: Thieno[3,2-b]pyridine vs. thiazolo[3,2-a]pyridine (TPCA/TPDCA), pyrrolo[3,2-b]pyridine, or thieno[3,2-d]pyrimidine.
  • Substituents : Methyl group at position 3 vs. halogens, amines, or trifluoromethyl groups in analogs.
  • Functional groups : Carboxylic acid at position 7 vs. esters or amides.
Table 1: Structural and Property Comparison of Thieno[3,2-b]pyridine-7-carboxylic Acid and Analogs
Compound Name Core Structure Key Substituents Key Properties/Applications References
3-Methylthieno[3,2-b]pyridine-7-carboxylic acid Thieno[3,2-b]pyridine 3-Me, 7-COOH Semiconductor materials, fluorophore design
TPCA (5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid) Thiazolo[3,2-a]pyridine 7-COOH Fluorescence (QY = 66%), carbon nanodot fluorophores
TPDCA (5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid) Thiazolo[3,2-a]pyridine 3,7-diCOOH Fluorescence (QY = 76%), red-shifted emission
2-[(R)-(3-Aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl]thieno[3,2-b]pyridine-7-carboxylic acid Thieno[3,2-b]pyridine 7-COOH, piperidine-ethoxy-aminophenyl KDM5A enzyme inhibition, anticancer activity
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid Pyrrolo[3,2-b]pyridine 7-COOH Pharmaceutical intermediates, ligand design
Thieno[3,2-d]pyrimidine-7-carboxylic acid Thieno[3,2-d]pyrimidine 7-COOH Kinase inhibition, antiproliferative agents

Optical and Electronic Properties

  • Fluorescence: TPCA and TPDCA exhibit high quantum yields (QY = 66–76%) due to their planar thiazolo-pyridine cores, making them dominant fluorophores in carbon nanodots . In contrast, 3-methylthieno[3,2-b]pyridine-7-carboxylic acid’s fluorescence is less documented but likely attenuated by the methyl group’s steric effects.
  • Semiconductor Behavior: Thieno[3,2-b]thiophene derivatives (e.g., 2,5-dibromothieno[3,2-b]thiophene) show strong π-π stacking and thermal stability, making them superior p-type semiconductors compared to thienopyridines .

Biological Activity

3-Methylthieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid is C9H7NO2S, featuring a methyl group attached to a thieno ring fused with a pyridine ring. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity
Research indicates that 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for treating infections caused by resistant strains. For instance, studies have demonstrated its effectiveness against certain Gram-positive and Gram-negative bacteria as well as fungal pathogens .

2. Anti-inflammatory Properties
The compound's structure suggests potential interactions with biological targets involved in inflammation pathways. Preliminary studies indicate that it may inhibit key enzymes involved in inflammatory processes, thereby reducing inflammation in various models .

The mechanism of action for 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It is believed to bind to enzymes related to bacterial cell wall synthesis and inflammatory pathways, which is crucial for understanding its pharmacological profile .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid:

  • Study on Antimicrobial Properties : A study published in 2024 demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to the parent compound. The study utilized various synthetic routes to create analogs with improved efficacy against resistant strains of bacteria .
  • Anti-inflammatory Study : Another research effort focused on the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers when treated with 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid compared to controls .

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid, a comparison with structurally similar compounds can be insightful:

Compound NameStructure TypeUnique Features
3-Methylthieno[3,2-b]pyridine-6-carboxylic acidThieno-pyridineDifferent carboxyl position; potential variations in activity
Thieno[3,2-b]pyridine-7-carboxylic acidThieno-pyridineLacks methyl group; may exhibit different reactivity
4-Methylthieno[3,2-b]pyridine-7-carboxylic acidThieno-pyridineMethyl group at a different position; altered properties

This table illustrates how slight variations in structure can lead to significant differences in biological activity and chemical behavior.

Q & A

Q. What are the optimal synthetic routes for 3-methylthieno[3,2-b]pyridine-7-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of thieno-pyridine derivatives typically involves cyclization and functionalization steps. For example, methyl thieno[2,3-c]pyridine-7-carboxylate is synthesized via reflux in acetonitrile or ethanol, with temperature and solvent choice critical for yield and purity . For carboxylation, reactions may employ carbon dioxide under high pressure or carboxylating agents like methyl iodide in the presence of a base . Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Reflux conditions (70–100°C) improve reaction kinetics.
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate ring closure.

Q. How is the molecular structure of 3-methylthieno[3,2-b]pyridine-7-carboxylic acid characterized?

Structural elucidation relies on:

  • X-ray crystallography : Determines precise atomic arrangement and confirms bicyclic fused-ring systems (thiophene + pyridine) .
  • Spectroscopic methods :
  • NMR : Distinguishes methyl (δ ~2.5 ppm) and carboxylic acid (δ ~12 ppm) protons.
  • FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹).
    Computational tools like density functional theory (DFT) predict vibrational modes and electron distribution .

Q. What preliminary biological activities have been reported for this compound?

Structurally analogous compounds, such as 5-oxo-thiazolo[3,2-a]pyridine-7-carboxylic acid, exhibit cytotoxic effects against leukemia cells (IC₅₀ ~5–20 µM) via apoptosis induction . Preliminary screening for 3-methylthieno derivatives should include:

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines).
  • Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria.
  • Enzyme inhibition studies : Focus on kinases or proteases due to the compound’s heterocyclic core .

Advanced Research Questions

Q. How does the methyl group at the 3-position influence the compound’s reactivity and bioactivity?

The methyl group enhances steric hindrance, affecting:

  • Synthetic accessibility : Slows undesired side reactions (e.g., dimerization) during cyclization .
  • Pharmacokinetics : Increases lipophilicity (logP ~1.5–2.0), improving membrane permeability.
  • Target binding : Modulates interactions with hydrophobic enzyme pockets (e.g., observed in kinase inhibition studies for similar scaffolds) . Comparative studies with non-methylated analogs (e.g., thieno[3,2-b]pyridine-7-carboxylic acid) reveal ~30% higher cytotoxicity for the methylated variant .

Q. What methodologies are recommended to resolve contradictions in reported biological data?

Discrepancies in activity profiles may arise from:

  • Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin).
  • Solubility limitations : Optimize DMSO concentration (<0.1% v/v) in cell-based assays . Meta-analysis of dose-response curves and replication across independent labs are critical.

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Molecular docking : Predict binding affinities to targets like EGFR or PARP using AutoDock Vina .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with IC₅₀ values.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detects sub-ppm impurities (e.g., unreacted starting materials).
  • Elemental analysis : Validates stoichiometry (C, H, N, S content).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition byproducts .

Methodological Considerations

Q. How to design SAR studies for 3-methylthieno[3,2-b]pyridine-7-carboxylic acid derivatives?

  • Core modifications : Replace thiophene with thiazole or furan to assess ring electronic effects.
  • Substituent variation : Introduce halogens (Cl, F) at the 2-position to modulate electrophilicity.
  • Bioisosteres : Replace carboxylic acid with tetrazole to enhance metabolic stability .

Q. What strategies improve solubility without compromising activity?

  • Salt formation : Sodium or lysine salts of the carboxylic acid group enhance aqueous solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the methyl group .
  • Prodrug design : Esterify the carboxylic acid for intracellular activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.